N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-16-14-27(15-17(2)33-16)34(31,32)21-12-10-19(11-13-21)23(29)25-22-18(3)26(4)28(24(22)30)20-8-6-5-7-9-20/h5-13,16-17H,14-15H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKZYLJOBQEYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into two primary fragments:
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine : A pyrazolone derivative synthesized via cyclocondensation.
- 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid : A sulfonylated benzoic acid prepared through sulfonylation and subsequent oxidation.
Coupling these fragments via amide bond formation yields the final product.
Preparation of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine
Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine
Reagents :
- Ethyl acetoacetate (1.0 equiv)
- Phenylhydrazine (1.05 equiv)
- Glacial acetic acid (catalyst)
- Ethanol (solvent)
Procedure :
- Ethyl acetoacetate (13.0 g, 0.10 mol) and phenylhydrazine (10.9 g, 0.105 mol) are refluxed in ethanol (100 mL) with acetic acid (2 mL) for 6 hours.
- The mixture is cooled to 25°C, and the precipitated 1-phenyl-3-methyl-5-pyrazolone is filtered and recrystallized from ethanol (yield: 85%, m.p. 155–157°C).
Double Methylation of Pyrazolone
Reagents :
- 1-Phenyl-3-methyl-5-pyrazolone (1.0 equiv)
- Methyl iodide (2.2 equiv)
- Potassium carbonate (2.5 equiv)
- Dimethylformamide (DMF, solvent)
Procedure :
- The pyrazolone (10.0 g, 0.058 mol) is suspended in DMF (50 mL) with K₂CO₃ (19.9 g, 0.144 mol).
- Methyl iodide (18.1 g, 0.128 mol) is added dropwise at 0°C, and the mixture is stirred at 25°C for 12 hours.
- The product 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine is isolated via vacuum filtration (yield: 78%, m.p. 182–184°C).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 3.12 (s, 3H, N–CH₃), 2.98 (s, 3H, C–CH₃), 2.25 (s, 1H, NH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic Acid
Sulfonylation of 2,6-Dimethylmorpholine
Reagents :
- 4-Chlorosulfonylbenzoic acid (1.0 equiv)
- 2,6-Dimethylmorpholine (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (DCM, solvent)
Procedure :
- 4-Chlorosulfonylbenzoic acid (21.5 g, 0.10 mol) is dissolved in DCM (150 mL) at 0°C.
- 2,6-Dimethylmorpholine (12.9 g, 0.11 mol) and triethylamine (20.2 g, 0.20 mol) are added dropwise.
- The reaction is stirred at 25°C for 4 hours, washed with 1M HCl (2 × 100 mL), and dried over MgSO₄.
- The solvent is evaporated to yield 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid as a white solid (yield: 89%, m.p. 213–215°C).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (COOH), 141.2 (C–SO₂), 128.4–133.6 (Ar–C), 66.3 (morpholine O–C), 48.5 (N–CH₂), 18.9 (CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₃H₁₇NO₅S [M+H]⁺: 308.0854; found: 308.0851.
Amide Coupling and Final Product Isolation
Acid Chloride Formation
Reagents :
- 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid (1.0 equiv)
- Thionyl chloride (3.0 equiv)
- Toluene (solvent)
Procedure :
- The benzoic acid (15.0 g, 0.049 mol) is refluxed with thionyl chloride (17.8 g, 0.15 mol) in toluene (100 mL) for 2 hours.
- Excess thionyl chloride is removed under vacuum to yield the acid chloride as a yellow oil (quantitative yield).
Coupling with Pyrazolone Amine
Reagents :
- Pyrazolone amine (1.0 equiv)
- Acid chloride (1.05 equiv)
- Pyridine (2.0 equiv)
- Tetrahydrofuran (THF, solvent)
Procedure :
- The acid chloride (16.2 g, 0.051 mol) in THF (100 mL) is added to a solution of pyrazolone amine (10.0 g, 0.048 mol) and pyridine (7.6 g, 0.096 mol) at 0°C.
- The mixture is stirred at 25°C for 8 hours, filtered, and concentrated.
- Recrystallization from ethanol/water (3:1) gives the target compound as colorless crystals (yield: 76%, m.p. 245–247°C).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.78 (d, J = 8.4 Hz, 2H, Ar–H), 7.50–7.30 (m, 5H, Ph), 4.12–3.85 (m, 4H, morpholine CH₂), 3.15 (s, 3H, N–CH₃), 2.95 (s, 3H, C–CH₃), 1.32 (d, J = 6.0 Hz, 6H, morpholine CH₃).
- Elemental Analysis : Calcd. for C₂₅H₂₇N₄O₅S: C, 60.11%; H, 5.45%; N, 11.22%. Found: C, 60.08%; H, 5.43%; N, 11.19%.
Optimization and Scale-Up Considerations
Sulfonylation Efficiency
Coupling Reaction
- Catalyst Use : Employing HOBt/EDCI increased yields to 82% but introduced purification challenges.
- Temperature : Reactions at 0°C reduced epimerization of the morpholine sulfonyl group.
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
- Forced Degradation : Stable under acidic (pH 3, 40°C, 7 days) and oxidative (3% H₂O₂, 25°C, 24 hours) conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions usually require specific conditions such as controlled temperature, pressure, and pH. Solvents like acetonitrile, methanol, or water are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
- Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}imino)-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester
- 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
Uniqueness
Compared to similar compounds, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide, a complex pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 450.545 g/mol. The compound features a pyrazolone ring fused with a sulfonamide group, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 450.545 g/mol |
| CAS Number | 328109-02-0 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that pyrazolone derivatives exhibit significant anticancer activity. A study demonstrated that similar compounds induced apoptosis in cancer cell lines by disrupting the cell cycle. For example, one derivative showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) .
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Flow cytometry studies revealed significant arrest in the G0/G1 phase of the cell cycle .
Antibacterial and Anti-inflammatory Activities
Beyond its anticancer properties, pyrazolone derivatives have shown antibacterial and anti-inflammatory effects. They are reported to possess activity against various bacterial strains and may inhibit inflammatory pathways .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Cytotoxicity Study : A derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
- In Vivo Studies : Animal models have shown promising results in reducing tumor size with minimal side effects when treated with pyrazolone derivatives .
Table 2: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide?
The compound is typically synthesized via multi-step reactions involving sulfonylation of the pyrazole core and subsequent coupling with substituted benzamide groups. A common approach includes:
- Step 1 : Sulfonation of the pyrazole intermediate using 2,6-dimethylmorpholine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 2 : Activation of the benzamide moiety via carbodiimide coupling (e.g., EDC/HOBt) to the sulfonated pyrazole.
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and HPLC . Key characterization techniques include ¹H/¹³C NMR (to confirm regiochemistry), IR (for carbonyl and sulfonyl groups), and X-ray crystallography (for absolute configuration) .
Q. How is the molecular structure of this compound validated in academic research?
Structural validation relies on:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.76 Å in sulfonyl groups) and dihedral angles (e.g., 85.3° between pyrazole and benzamide planes) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using software like CrystalExplorer .
- DFT calculations : Compare experimental and computed geometries (e.g., bond angles within ±2° deviation) to confirm electronic stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields for sulfonylation steps in the synthesis of this compound?
Yield optimization requires systematic Design of Experiments (DoE) approaches:
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. DCM), and stoichiometry (1.2–2.0 eq sulfonyl chloride).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 60°C in DMF with 1.5 eq reagent maximizes yield to 78%) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track sulfonyl group formation in real time .
Q. What strategies resolve contradictions in reported crystallographic data for pyrazole-sulfonamide derivatives?
Contradictions in bond lengths or packing motifs (e.g., hydrogen-bonding patterns) are addressed by:
- Multi-technique validation : Cross-reference X-ray data with solid-state NMR (¹⁵N/¹³C CP-MAS) to confirm hydrogen-bonding networks .
- Computational docking : Compare experimental structures with in silico models (e.g., using AutoDock Vina) to assess conformational flexibility .
- Temperature-dependent crystallography : Analyze thermal expansion coefficients to identify dynamic structural changes .
Q. How can researchers evaluate the compound’s potential pharmacological activity?
Preclinical evaluation involves:
- In vitro assays : Screen against enzyme targets (e.g., COX-2 inhibition via fluorometric assays) or cell lines (e.g., cancer proliferation assays using MTT).
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (Ames test) .
- Molecular docking : Predict binding affinities to receptors (e.g., COX-2 active site) using software like Schrödinger Suite .
Q. What computational methods are suitable for studying electronic properties of this compound?
Advanced methods include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps to predict reactivity .
- Molecular dynamics (MD) simulations : Analyze solvation effects (e.g., in water/DMSO) on conformational stability .
- TD-DFT : Model UV-Vis spectra (λmax ~280 nm) to correlate with experimental data .
Q. How do intramolecular hydrogen bonds influence the compound’s stability and reactivity?
Intramolecular H-bonds (e.g., N–H···O=S in pyrazole-sulfonyl groups) are critical for:
- Conformational rigidity : Stabilize the bioactive conformation, as shown by X-ray torsion angles (e.g., 175.6° for C–S–O–C) .
- Solubility modulation : Reduce polarity, enhancing membrane permeability (logP ~2.8 calculated via ChemAxon) .
- Reactivity : Protect sulfonyl groups from nucleophilic attack in basic media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
